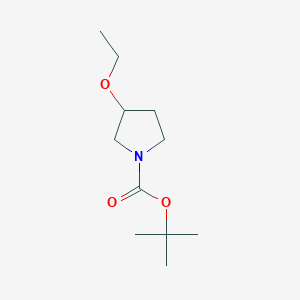

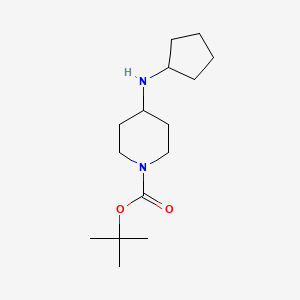

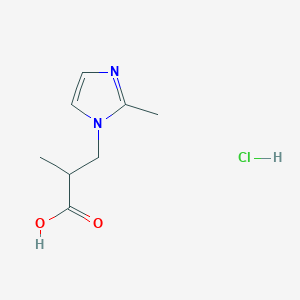

Tert-butyl 3-ethoxypyrrolidine-1-carboxylate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Application in the Microelectronics Industry

- Field : Microelectronics

- Summary : Tert-butyl is used in the design of high-performance polyimide (PI) films, which are of great significance in the microelectronics industry .

- Methods : A series of novel tert-butyl PI films were constructed based on a low-temperature polymerization strategy . This involved using tetracarboxylic dianhydride and 4,4’-diamino-3,5-ditert butyl biphenyl ether as monomers .

- Results : The introduction of tert-butyl branches in the main chain of PIs can enhance the free volume of the molecular chain and reduce the interaction between molecular chains of PI, resulting in a low dielectric constant .

Application in Crystal Engineering

- Field : Crystal Engineering

- Summary : Tert-butyl substitution on salicylideneaniline has been re-evaluated in crystal engineering .

- Methods : Single-crystal microscopic absorption spectroscopy was used to clarify the effect of a bulky substituent on the photochromic properties of salicylideneanilines .

- Results : It was discovered that 3,5-di-tert-butylsalicylideneaniline had at least three crystalline polymorphs . The photoresponse was found to be remarkably temperature dependent .

Application in Hydrogel Synthesis

- Field : Polymer Science

- Summary : Tert-butyl is used in the synthesis of thermo-sensitive terpolymer hydrogels .

- Methods : Terpolymer hydrogels based on N-tert-butylacrylamide were successfully photopolymerised .

- Results : The study did not provide specific results or outcomes .

Application in Organic Synthesis

- Field : Organic Chemistry

- Summary : Tert-butyl groups are used in the tert-butylation of carboxylic acids and alcohols . This reaction is simple, safe, and yields tert-butyl esters quickly and in good yields .

- Methods : The reaction involves the treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate .

- Results : All tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods .

Application in Flow Microreactors

- Field : Chemical Engineering

- Summary : Tert-butyl esters find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .

- Methods : The method involves the use of flow microreactor systems .

- Results : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

Application in Late-Stage Hydroxylation

- Field : Pharmaceutical Chemistry

- Summary : Late-stage hydroxylation at tert-butyl sites is demonstrated on 6 densely functionalized molecules of pharmaceutical interest .

- Methods : The method involves the use of tert-butyl as a potential functional group in strategic synthetic planning for complex molecular architectures .

- Results : The study did not provide specific results or outcomes .

Application in Organic Synthesis

- Field : Organic Chemistry

- Summary : Tert-butyl groups are used in the tert-butylation of carboxylic acids and alcohols . This reaction is simple, safe, and yields tert-butyl esters quickly and in good yields .

- Methods : The reaction involves the treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate .

- Results : All tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods .

Application in Flow Microreactors

- Field : Chemical Engineering

- Summary : Tert-butyl esters find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .

- Methods : The method involves the use of flow microreactor systems .

- Results : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

Application in Late-Stage Hydroxylation

- Field : Pharmaceutical Chemistry

- Summary : Late-stage hydroxylation at tert-butyl sites is demonstrated on 6 densely functionalized molecules of pharmaceutical interest . This work uncovers a novel disconnection approach, harnessing tert-butyl as a potential functional group in strategic synthetic planning for complex molecular architectures .

- Methods : The method involves the use of tert-butyl as a potential functional group in strategic synthetic planning for complex molecular architectures .

- Results : The study did not provide specific results or outcomes .

Eigenschaften

IUPAC Name |

tert-butyl 3-ethoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-5-14-9-6-7-12(8-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQETXAYIDTYNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-ethoxypyrrolidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(3-Acetyl-5-chloro-2-hydroxyphenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1439194.png)

![Tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B1439196.png)

![3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1439203.png)

![8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B1439211.png)

![3-[(2-Isopropyl-5-methylphenoxy)methyl]piperidine](/img/structure/B1439215.png)